molecular formula C10H10BrClN2O B8175141 5-Bromo-2-chloro-N-(cyclopropylmethyl)isonicotinamide

5-Bromo-2-chloro-N-(cyclopropylmethyl)isonicotinamide

Cat. No.: B8175141
M. Wt: 289.55 g/mol
InChI Key: YNPMPCBVGATCEC-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(cyclopropylmethyl)isonicotinamide is a chemical compound with the molecular formula C10H10BrClN2O and a molecular weight of 289.56 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Properties

IUPAC Name

5-bromo-2-chloro-N-(cyclopropylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O/c11-8-5-13-9(12)3-7(8)10(15)14-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPMPCBVGATCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-(cyclopropylmethyl)isonicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with isonicotinic acid, which undergoes a series of reactions to introduce the bromo and chloro substituents.

    Bromination and Chlorination: The introduction of bromine and chlorine atoms is achieved through halogenation reactions. For instance, bromination can be performed using bromine or N-bromosuccinimide (NBS), while chlorination can be done using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(cyclopropylmethyl)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isonicotinamides, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

5-Bromo-2-chloro-N-(cyclopropylmethyl)isonicotinamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-(cyclopropylmethyl)isonicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-N-(cyclopropylmethyl)isonicotinamide is unique due to the presence of the cyclopropylmethyl group, which can impart distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .

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